![molecular formula C14H22N2O2 B7629645 N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide](/img/structure/B7629645.png)
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide, also known as CPP-115, is a drug that has been developed as a potential treatment for a variety of neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and potentially alleviate symptoms of certain neurological disorders.
Mecanismo De Acción
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide increases the levels of GABA in the brain, which can have a calming effect and potentially alleviate symptoms of certain neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide administration can have a variety of biochemical and physiological effects. GABA is a neurotransmitter that is involved in the regulation of neuronal excitability, and increased levels of GABA can lead to a reduction in neuronal activity. This can result in a calming effect and potentially alleviate symptoms of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide as a research tool is its potency as a GABA transaminase inhibitor. This allows for the manipulation of GABA levels in the brain with a high degree of precision. However, one limitation of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide is its potential for off-target effects, as it may interact with other enzymes or receptors in addition to GABA transaminase.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide. One area of interest is its potential use in the treatment of addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Additionally, further studies are needed to explore the potential use of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide in the treatment of anxiety and other neurological disorders. Finally, research on the pharmacokinetics and pharmacodynamics of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide is needed to better understand its potential for clinical use.
Métodos De Síntesis
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with piperidinone, followed by cyclization with diethyl malonate. This process yields a racemic mixture of N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide, which can be separated into its individual enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide has been studied extensively in preclinical models for its potential use in the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction. Studies have shown that N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide is able to increase the levels of GABA in the brain and reduce seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and potentially reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-cyclopropyl-1-(piperidine-1-carbonyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c17-12(15-11-5-6-11)14(7-4-8-14)13(18)16-9-2-1-3-10-16/h11H,1-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELLTQROWFAQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2(CCC2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.